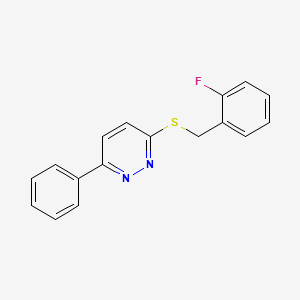

3-((2-Fluorobenzyl)thio)-6-phenylpyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((2-Fluorobenzyl)thio)-6-phenylpyridazine is a heterocyclic compound that features a pyridazine ring substituted with a phenyl group and a 2-fluorobenzylthio group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Fluorobenzyl)thio)-6-phenylpyridazine typically involves the reaction of 2-fluorobenzylthiol with 6-phenylpyridazine under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the thiol group, followed by nucleophilic substitution on the pyridazine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-((2-Fluorobenzyl)thio)-6-phenylpyridazine can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions to form a dihydropyridazine derivative.

Substitution: The fluorine atom on the benzyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antiviral Activity

Research indicates that pyridazine derivatives, including 3-((2-Fluorobenzyl)thio)-6-phenylpyridazine, have shown promise as antiviral agents. For instance, compounds with similar structures have been evaluated for their ability to inhibit rhinovirus infections. The pyridazine ring can engage in critical interactions with viral proteins, enhancing binding affinity and biological activity .

2. Cancer Treatment

The compound's structural features suggest potential as a therapeutic agent in cancer treatment. Pyridazine derivatives have been linked to the inhibition of specific kinases involved in cancer progression. Studies have demonstrated that modifications in the pyridazine structure can lead to increased efficacy against various cancer cell lines .

3. Neurological Disorders

There is ongoing research into the use of pyridazine compounds for treating neurological disorders such as spinal muscular atrophy (SMA). These compounds can modulate pre-mRNA splicing, enhancing the production of functional proteins necessary for neuronal health .

Materials Science Applications

1. Corrosion Inhibition

This compound has been investigated for its effectiveness as a corrosion inhibitor for metals. In studies, it exhibited significant inhibition rates for carbon steel in acidic environments, showing up to 96% inhibition at optimal concentrations. This performance is attributed to the compound's ability to adsorb onto metal surfaces, forming a protective layer that mitigates corrosion .

| Inhibitor Concentration (mM) | Inhibition Rate (%) |

|---|---|

| 0.1 | 96 |

| 0.5 | 99 |

| 1.0 | 85 |

Case Studies

Case Study 1: Antiviral Efficacy

A study conducted on a series of pyridazine derivatives, including this compound, demonstrated their ability to inhibit rhinovirus replication in vitro. The compound was tested against various strains of the virus, showing promising results in reducing viral load and improving cell viability .

Case Study 2: Corrosion Studies

In an experimental setup evaluating the corrosion resistance of carbon steel treated with this compound, researchers found that even at low concentrations (0.1 mM), the compound provided substantial protection against corrosion in phosphoric acid solutions. This study highlights its potential utility in industrial applications where metal degradation is a concern .

Wirkmechanismus

The mechanism of action of 3-((2-Fluorobenzyl)thio)-6-phenylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylthio group can enhance binding affinity through hydrophobic interactions and potential hydrogen bonding with target sites. The pyridazine ring may also participate in π-π stacking interactions, contributing to the compound’s overall binding efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-((2-Fluorobenzyl)thio)-6-(3-methoxyphenyl)pyridazine: Similar structure with a methoxy group instead of a phenyl group.

3-((2-Fluorobenzyl)thio)-6-(4-methylphenyl)pyridazine: Similar structure with a methyl group on the phenyl ring.

Uniqueness

3-((2-Fluorobenzyl)thio)-6-phenylpyridazine is unique due to the presence of both a fluorobenzylthio group and a phenyl group on the pyridazine ring. This combination of substituents can result in distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

3-((2-Fluorobenzyl)thio)-6-phenylpyridazine is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a fluorobenzylthio group and a phenyl group, which may contribute to its biological properties. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, potentially improving the compound's pharmacokinetic profile.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in critical biological processes. For instance, it has been suggested that similar compounds can inhibit cholinesterases, which are important in neurotransmission.

- Receptor Modulation : It may also act on G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate numerous physiological responses.

Anticancer Properties

Research indicates that derivatives of pyridazine compounds exhibit significant anticancer activity. For example, studies have shown that certain pyridazine derivatives can induce apoptosis in cancer cells by targeting anti-apoptotic proteins like Bcl-2 . This suggests that this compound may have potential as an anticancer agent.

Antimicrobial Activity

Pyridazine derivatives have also been explored for their antimicrobial properties. Some studies report that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies and Experimental Data

- In vitro Studies : A study evaluated the cytotoxic effects of various pyridazine derivatives on cancer cell lines. Results indicated that compounds with similar structures to this compound significantly reduced cell viability at micromolar concentrations, suggesting potent anticancer activity .

- Binding Affinity : Another investigation revealed that related compounds exhibited high binding affinity to Bcl-2 family proteins, with selectivity towards Mcl-1 and Bfl-1 proteins over other targets. This selectivity is crucial for minimizing side effects in therapeutic applications .

Data Tables

| Biological Activity | IC50 Values (µM) | Target |

|---|---|---|

| Anticancer | 0.5 - 10 | Bcl-2 family proteins |

| Antimicrobial | 1 - 5 | Various bacterial strains |

| Cholinesterase Inhibition | 0.1 - 0.5 | Acetylcholinesterase |

Eigenschaften

IUPAC Name |

3-[(2-fluorophenyl)methylsulfanyl]-6-phenylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2S/c18-15-9-5-4-8-14(15)12-21-17-11-10-16(19-20-17)13-6-2-1-3-7-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMQBHWITNJRIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.